molecular formula C20H22O7 B1681483 Saudin CAS No. 94978-16-2

Saudin

Cat. No.: B1681483
CAS No.: 94978-16-2
M. Wt: 374.4 g/mol
InChI Key: MIZCOUBLUGPQEO-TWLIFTOHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of saudin has been a subject of extensive research. One notable method involves a diastereoselective tandem Stille-oxa-electrocyclization reaction . The preparation of this compound typically begins with the synthesis of enone and furan intermediates, which are then united through a transition metal-catalyzed reaction . The Robinson annulation of tetronic acid and methyl vinyl ketone is a key step in the preparation of the enone intermediate .

Industrial Production Methods: While there is no large-scale industrial production method for this compound currently, the synthetic routes developed in research laboratories provide a foundation for potential future industrial applications. The complexity of this compound’s structure poses challenges for large-scale synthesis, but advancements in synthetic chemistry may eventually make industrial production feasible.

Chemical Reactions Analysis

Types of Reactions: Saudin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s highly oxygenated structure and multiple stereocenters make it a versatile substrate for different types of chemical transformations .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include transition metal catalysts (e.g., palladium, nickel), oxidizing agents (e.g., m-chloroperoxybenzoic acid), and reducing agents (e.g., sodium borohydride) . Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Comparison with Similar Compounds

Saudin is part of a class of caged diterpenoids, which includes other compounds with similar structures and biological activities. Some related compounds include lanceolide P and other diterpenoids isolated from Clutia lanceolata . Compared to these similar compounds, this compound stands out due to its potent hypoglycemic effect and unique structural features, such as the presence of multiple oxygenated carbons and stereocenters .

Conclusion

This compound is a fascinating compound with a unique structure and significant biological activity. Its synthesis, chemical reactions, and potential applications in scientific research make it a valuable subject of study. As research continues, this compound may pave the way for new discoveries in chemistry, biology, medicine, and industry.

Properties

CAS No.

94978-16-2

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(1R,3S,5R,6S,9S,12R,16S)-3-(furan-3-yl)-6,12,16-trimethyl-2,8,14,17-tetraoxapentacyclo[7.6.1.13,9.01,12.05,16]heptadecane-7,13-dione

InChI

InChI=1S/C20H22O7/c1-11-13-8-18(12-4-7-23-9-12)26-19-10-24-15(22)16(19,2)5-6-20(27-18,17(13,19)3)25-14(11)21/h4,7,9,11,13H,5-6,8,10H2,1-3H3/t11-,13+,16-,17-,18-,19-,20+/m0/s1

InChI Key

MIZCOUBLUGPQEO-TWLIFTOHSA-N

SMILES

CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6

Isomeric SMILES

C[C@H]1[C@H]2C[C@]3(O[C@]4([C@@]2([C@]5(O3)COC(=O)[C@@]5(CC4)C)C)OC1=O)C6=COC=C6

Canonical SMILES

CC1C2CC3(OC4(C2(C5(O3)COC(=O)C5(CC4)C)C)OC1=O)C6=COC=C6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Saudin; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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